1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one
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Overview
Description
1-(4-{6-[(4-methylphenyl)amino]pyridazin-3-yl}piperazin-1-yl)-2-phenylethan-1-one is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.487. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has highlighted the potential antitumor properties of derivatives similar to 2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety were investigated for their anticancer activities, particularly against breast cancer cells. The study found compounds with specific phenyl substitutions to exhibit promising antiproliferative effects, comparable to those of cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).
Synthesis and Characterization
Efforts have been made in synthesizing and characterizing novel derivatives that share structural similarities with 2-Phenyl-1-(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. A study detailed the one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, demonstrating a simple and efficient method for obtaining these compounds with good yield (Bhat et al., 2018).
Antimicrobial Activity
Another area of application is in the development of compounds with antimicrobial properties. For example, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and screened for their antimicrobial activities against a range of bacteria and fungi. These derivatives exhibited notable activity, suggesting their potential as antimicrobial agents (Bhatt et al., 2016).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that pyridazinone derivatives can interact with various biological targets, leading to a variety of physiological effects .
Biochemical Pathways
Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Result of Action
It’s known that pyridazinone derivatives can lead to a variety of physiological effects, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the pharmaceutical properties of pyridazinone derivatives can be influenced by the structural changes on the pyridazinone moiety .
Properties
IUPAC Name |
1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-18-7-9-20(10-8-18)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)17-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXFRUBMYALFSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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